molecular formula C18H28N2O5S B5480689 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-3-CARBOXAMIDE

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5480689
M. Wt: 384.5 g/mol
InChI Key: GQIFYPFROLGRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonyl piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the ethoxy and methyl groups: These groups can be introduced through alkylation reactions.

    Final coupling: The final step involves coupling the piperidine derivative with the hydroxypropyl group, possibly through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-3-CARBOXAMIDE
  • 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-3-CARBOXAMIDE may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties. Comparing its activity with similar compounds can help identify its unique features and potential advantages.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-3-25-17-8-7-16(12-14(17)2)26(23,24)20-10-4-6-15(13-20)18(22)19-9-5-11-21/h7-8,12,15,21H,3-6,9-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIFYPFROLGRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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